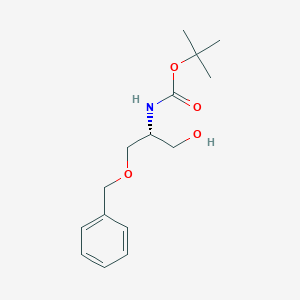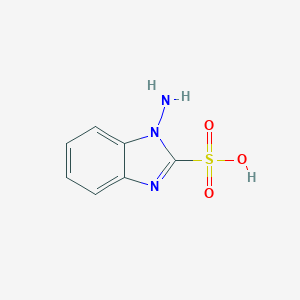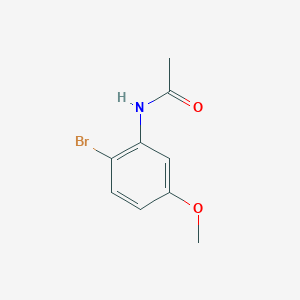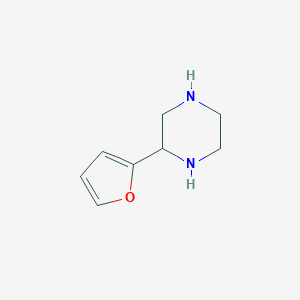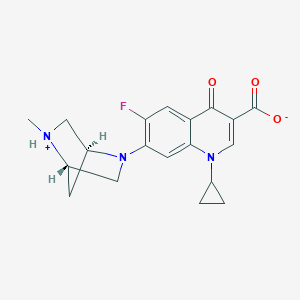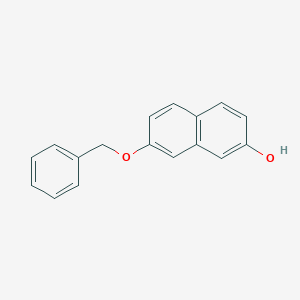![molecular formula C7H9NO3 B054398 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione CAS No. 113961-74-3](/img/structure/B54398.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione, commonly known as THPO, is a heterocyclic compound that has shown potential in various scientific research applications. THPO is a cyclic derivative of the amino acid proline and has a unique chemical structure that makes it an interesting compound to study.
作用機序
The mechanism of action of THPO is not fully understood, but it is believed to act through several pathways. THPO has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress. THPO can also inhibit the NF-κB pathway, which is involved in the regulation of inflammation. Additionally, THPO has been shown to modulate the expression of various genes involved in cell proliferation and apoptosis.
生化学的および生理学的効果
THPO has been shown to have various biochemical and physiological effects. In vitro studies have shown that THPO can induce cell death in cancer cells, inhibit the proliferation of immune cells, and protect neurons from oxidative stress. In vivo studies have shown that THPO can improve cognitive function, reduce inflammation, and modulate the immune response.
実験室実験の利点と制限
THPO has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, THPO also has some limitations, including its instability in solution and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for the study of THPO. One direction is to further investigate its mechanism of action and identify the specific pathways involved in its various effects. Another direction is to study its potential application in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to optimize the synthesis method of THPO and improve its stability in solution.
In conclusion, THPO is a promising compound that has shown potential in various scientific research applications. Its unique chemical structure and diverse range of potential applications make it an interesting compound to study. Further research is needed to fully understand its mechanism of action and optimize its synthesis method for future scientific research.
合成法
THPO can be synthesized through several methods, including the reaction of proline with maleic anhydride, the reduction of the maleic anhydride adduct of proline, and the cyclization of the resulting intermediate. The synthesis of THPO has been extensively studied, and different methods have been developed to optimize the yield and purity of the compound.
科学的研究の応用
THPO has been studied for its potential application in various scientific research fields, including neuroscience, immunology, and cancer research. In neuroscience, THPO has been shown to have neuroprotective effects and can help in the treatment of neurodegenerative diseases. In immunology, THPO has been studied for its ability to modulate the immune system and can be used as an immunomodulatory agent. In cancer research, THPO has been shown to have anticancer properties and can be used as a chemotherapeutic agent.
特性
CAS番号 |
113961-74-3 |
|---|---|
製品名 |
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
分子式 |
C7H9NO3 |
分子量 |
155.15 g/mol |
IUPAC名 |
6,7,8,8a-tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,4-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-7(10)11-4-5-2-1-3-8(5)6/h5H,1-4H2 |
InChIキー |
XXLJJFTWGMOMCF-UHFFFAOYSA-N |
SMILES |
C1CC2COC(=O)C(=O)N2C1 |
正規SMILES |
C1CC2COC(=O)C(=O)N2C1 |
同義語 |
1H-Pyrrolo[2,1-c][1,4]oxazine-3,4-dione, tetrahydro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]formamide](/img/structure/B54317.png)
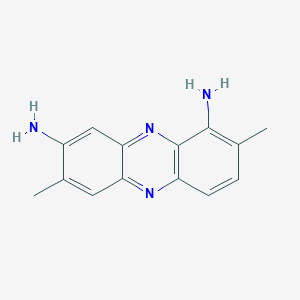

![2-(Methylthio)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B54323.png)
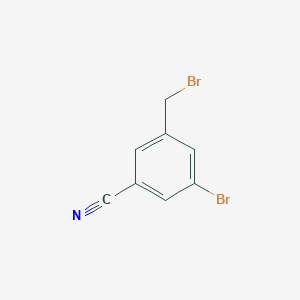
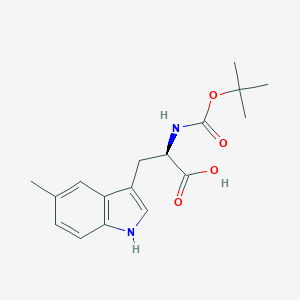
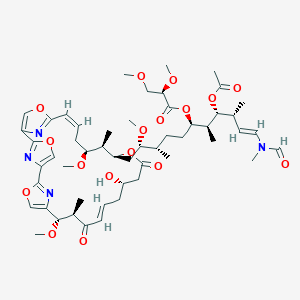
![(E)-N-[2-[2-[[(E)-hex-2-enoyl]amino]ethyldisulfanyl]ethyl]hex-2-enamide](/img/structure/B54329.png)
